

# physical and chemical properties of tert-butyl N-(2-methoxyphenyl)carbamate

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## Compound of Interest

Compound Name: *tert-butyl N-(2-methoxyphenyl)carbamate*

Cat. No.: *B116061*

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## An In-depth Technical Guide to tert-Butyl N-(2-methoxyphenyl)carbamate

This guide provides a comprehensive technical overview of **tert-butyl N-(2-methoxyphenyl)carbamate**, a key building block in modern organic synthesis, particularly within the realm of drug discovery and development. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental data.

### Introduction and Significance

**Tert-butyl N-(2-methoxyphenyl)carbamate**, also known as N-Boc-2-methoxyaniline, belongs to the class of N-Boc protected anilines. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality. This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic and basic nature of the aniline nitrogen from interfering with reactions at other sites of the molecule. The strategic placement of the methoxy group at the ortho position influences the molecule's conformation and electronic properties, making it a valuable synthon for accessing a variety of complex molecular architectures. Its utility is particularly pronounced in the construction of heterocyclic compounds and other scaffolds of medicinal interest.

### Physicochemical Properties

A thorough understanding of the physical and chemical properties of **tert-butyl N-(2-methoxyphenyl)carbamate** is essential for its effective use in research and development. These properties dictate its handling, storage, and behavior in various reaction and purification systems.

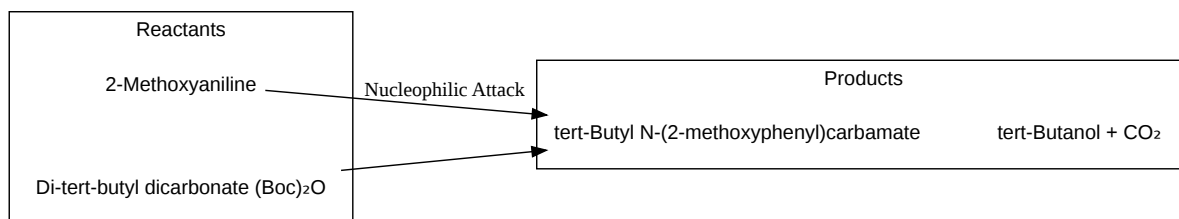
Property	Value	Source(s)
CAS Number	154150-18-2	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub>	[1][2][3]
Molecular Weight	223.27 g/mol	[1][2]
Appearance	Powder	
Melting Point	33.5-35.0 °C	
Boiling Point	Not available	
Solubility	Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.	Inferred from synthesis protocols of related compounds.

## Synthesis and Mechanism

The most common and efficient method for the synthesis of **tert-butyl N-(2-methoxyphenyl)carbamate** is the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is a standard procedure for the N-Boc protection of amines.

## Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine nitrogen of 2-methoxyaniline on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then decomposes to tert-butanol and carbon dioxide. The presence of a base is often employed to neutralize the resulting acidic byproduct and drive the reaction to completion.



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Caption: General reaction scheme for the N-Boc protection of 2-methoxyaniline.

## Experimental Protocol: Synthesis of tert-Butyl N-(2-methoxyphenyl)carbamate

This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.<sup>[4]</sup>

Materials:

- 2-Methoxyaniline
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexanes

- Ethyl acetate

#### Procedure:

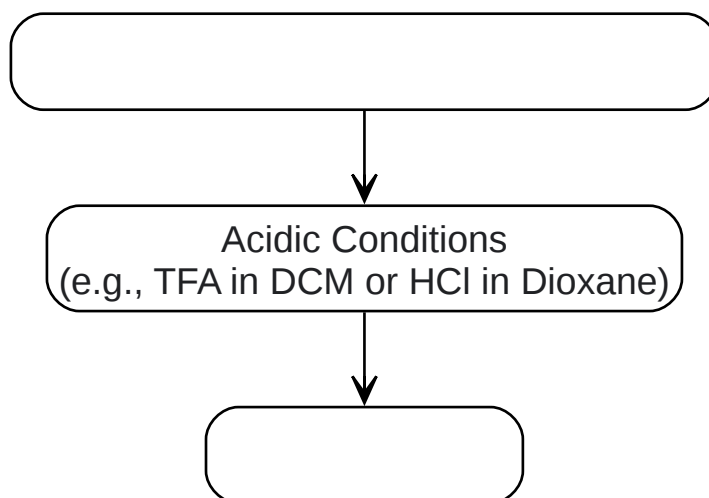
- To a solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq).
- The solution is cooled to 0 °C in an ice bath.
- A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the stirred solution over 30 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford **tert-butyl N-(2-methoxyphenyl)carbamate** as a solid.

## Reactivity and Synthetic Applications

The Boc-protected amine of **tert-butyl N-(2-methoxyphenyl)carbamate** is stable to a wide range of non-acidic reagents, allowing for selective transformations at other positions of the molecule.

## Deprotection

The Boc group can be readily removed under acidic conditions to regenerate the free amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.



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Caption: Workflow for the acidic deprotection of the Boc group.

## Directed Ortho-Metalation

The carbamate group, in conjunction with the methoxy group, can act as a directed metalating group (DMG), facilitating regioselective lithiation at the ortho position (C6) of the aromatic ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups.

## Role in Drug Development

N-Boc protected anilines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. While specific applications of **tert-butyl N-(2-methoxyphenyl)carbamate** are not extensively documented in readily available literature, its structural motif is present in various biologically active molecules. For instance, related substituted N-Boc-phenylcarbamates are precursors in the synthesis of kinase inhibitors and other targeted therapies.<sup>[4]</sup> The ability to selectively functionalize the aromatic ring while the amine is protected makes this compound a valuable tool for building molecular complexity in the drug discovery process.

## Spectroscopic Characterization

While experimental spectra for **tert-butyl N-(2-methoxyphenyl)carbamate** are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the range of 6.8-7.5 ppm. A broad singlet corresponding to the N-H proton will also be present, typically between 6.5 and 8.0 ppm, and its chemical shift can be concentration-dependent. The methoxy group protons will appear as a singlet around 3.8 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear in the range of 152-155 ppm. The aromatic carbons will resonate in the 110-150 ppm region, with the carbon attached to the methoxy group appearing at the lower field end.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the carbamate group around 1700-1730  $\text{cm}^{-1}$ . An N-H stretching vibration is expected in the region of 3200-3400  $\text{cm}^{-1}$ . C-O stretching bands for the methoxy and carbamate groups will also be present.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **tert-butyl N-(2-methoxyphenyl)carbamate**. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.

## Conclusion

**Tert-butyl N-(2-methoxyphenyl)carbamate** is a synthetically valuable compound that serves as a protected form of 2-methoxyaniline. Its well-defined physicochemical properties and predictable reactivity make it an important tool for organic chemists, particularly in the field of medicinal chemistry. The ability to mask the reactivity of the aniline nitrogen allows for a wide range of chemical transformations, enabling the construction of complex and novel molecules for drug discovery and other applications.

## References

- PubChemLite. **Tert-butyl n-(2-methoxyphenyl)carbamate** (C<sub>12</sub>H<sub>17</sub>NO<sub>3</sub>).

- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- LabSolutions. N-Boc-2-methoxyaniline.
- CP Lab Safety. N-Boc-2-methoxyaniline, min 97%, 25 grams.

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